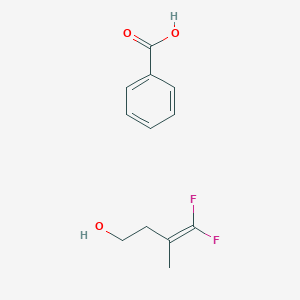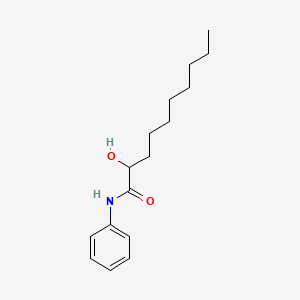
2-hydroxy-N-phenyldecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-phenyldecanamide is an organic compound with the molecular formula C16H25NO2 It belongs to the class of amides and is characterized by the presence of a hydroxyl group (-OH) and a phenyl group attached to the decanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyldecanamide typically involves the reaction of decanoic acid with aniline in the presence of a dehydrating agent. One common method is the use of thionyl chloride (SOCl2) to convert decanoic acid to decanoyl chloride, which then reacts with aniline to form the desired amide. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-phenyldecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-hydroxy-N-phenyldecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-phenyldecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide functionality play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may influence signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-N-phenylacetamide: Similar structure but with a shorter acyl chain.
2-hydroxy-N-phenylbutanamide: Similar structure but with a different acyl chain length.
N-phenylacetamide: Lacks the hydroxyl group.
Uniqueness
2-hydroxy-N-phenyldecanamide is unique due to its specific combination of a hydroxyl group, a phenyl group, and a decanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
141329-99-9 |
|---|---|
Molecular Formula |
C16H25NO2 |
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-hydroxy-N-phenyldecanamide |
InChI |
InChI=1S/C16H25NO2/c1-2-3-4-5-6-10-13-15(18)16(19)17-14-11-8-7-9-12-14/h7-9,11-12,15,18H,2-6,10,13H2,1H3,(H,17,19) |
InChI Key |
ILHBRIMAVRQOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


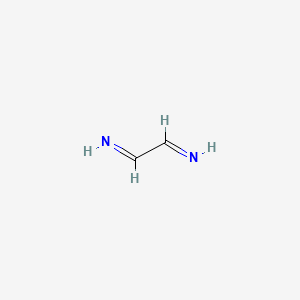


![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
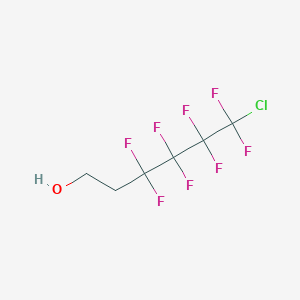
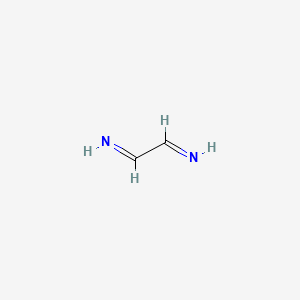
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
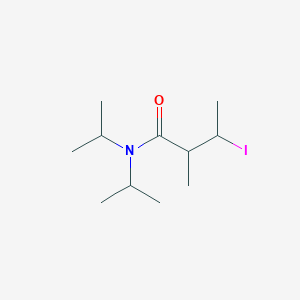
germane](/img/structure/B14265630.png)

